molecular formula C8H6N2O2 B8004633 2-Aminobenzo[d]oxazole-7-carbaldehyde

2-Aminobenzo[d]oxazole-7-carbaldehyde

Cat. No.: B8004633
M. Wt: 162.15 g/mol
InChI Key: MVMSRVNOGBMCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminobenzo[d]oxazole-7-carbaldehyde is a heterocyclic compound with the molecular formula C8H6N2O2 It is a derivative of benzoxazole, featuring an amino group at the 2-position and an aldehyde group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzo[d]oxazole-7-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the oxidative cyclization of 2-aminobenzoxazoles can be catalyzed by Vitreoscilla hemoglobin incorporating a cobalt porphyrin cofactor, yielding high efficiency and environmentally friendly conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzo[d]oxazole-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound, depending on the specific reaction and conditions employed.

Scientific Research Applications

2-Aminobenzo[d]oxazole-7-carbaldehyde has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Aminobenzo[d]oxazole-7-carbaldehyde involves its interaction with specific molecular targets. The amino and aldehyde groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

2-Aminobenzo[d]oxazole-7-carbaldehyde can be compared with other similar compounds, such as:

    2-Aminobenzothiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

    2-Aminobenzimidazole: Contains a nitrogen atom in place of the oxygen atom in the heterocyclic ring.

    2-Aminobenzoxazole: Lacks the aldehyde group at the 7-position.

Properties

IUPAC Name

2-amino-1,3-benzoxazole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c9-8-10-6-3-1-2-5(4-11)7(6)12-8/h1-4H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMSRVNOGBMCKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.